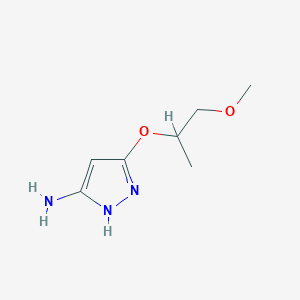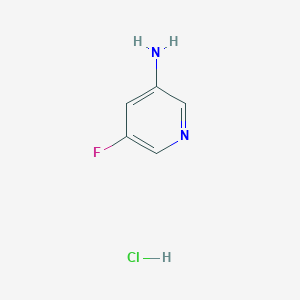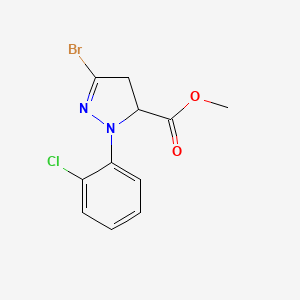
Bis(4-(hexyloxy)phényl)amine
Vue d'ensemble
Description
Bis(4-(hexyloxy)phenyl)amine is a useful research compound. Its molecular formula is C24H35NO2 and its molecular weight is 369.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bis(4-(hexyloxy)phenyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(4-(hexyloxy)phenyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Dispositifs optoélectroniques
“Bis(4-(hexyloxy)phényl)amine” et ses dérivés présentent un grand intérêt pour la synthèse de dispositifs optoélectroniques . Ces dispositifs comprennent les cellules solaires organiques (OSC), les diodes électroluminescentes organiques (OLED) et les transistors à effet de champ organiques (OFET) .
Blocs de construction donneurs
Ce composé est utilisé comme bloc de construction donneur dans la production de matériaux photovoltaïques organiques . Le fragment donneur joue un rôle important dans la formation des propriétés des petites molécules, ainsi que des matériaux polymères .
Élargissement des spectres d'absorption
L'introduction d'un fragment riche en électrons sur le segment donneur contribue à élargir les spectres d'absorption . Ceci est bénéfique dans le domaine de la photovoltaïque, où un spectre d'absorption plus large peut capturer plus de lumière solaire et la convertir en électricité.
Prolongation de la durée de vie de l'état excité
La fixation de chromophores délocalisant l'énergie à “this compound” provoque une prolongation de la durée de vie de l'état excité . Cela facilite l'injection d'électrons dans la bande de conduction de TiO2 , ce qui est un processus crucial dans de nombreux dispositifs optoélectroniques.
Facilitation de l'injection d'électrons
“this compound” est utilisé dans la synthèse de nouveaux blocs donneurs efficaces. L'utilisation de ces blocs en diverses combinaisons avec des accepteurs et des ponts π conduit à la production de nouveaux matériaux photovoltaïques .
Synthèse de dérivés triarylamino
Une famille de dérivés triarylamino, y compris les dérivés bis([1,1'-biphényl]-4-yl)aminophényl, est souhaitable pour les sensibilisateurs organiques . “this compound” est utilisé dans la synthèse de ces dérivés .
Propriétés
IUPAC Name |
4-hexoxy-N-(4-hexoxyphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35NO2/c1-3-5-7-9-19-26-23-15-11-21(12-16-23)25-22-13-17-24(18-14-22)27-20-10-8-6-4-2/h11-18,25H,3-10,19-20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUJNGFFZMUZAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)NC2=CC=C(C=C2)OCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Bis(4-(hexyloxy)phenyl)amine in the development of efficient DSCs?
A1: Bis(4-(hexyloxy)phenyl)amine serves as a key structural component within organic dyes used in DSCs. In the provided research, it acts as the donor moiety within the reference dye R6. [] The efficiency of a DSC is heavily reliant on the dye's ability to absorb light and transfer electrons. The structure of Bis(4-(hexyloxy)phenyl)amine influences the dye's light absorption properties and its ability to donate electrons, ultimately impacting the overall power conversion efficiency of the DSC.
Q2: How does the size of the donor moiety, specifically comparing Bis(4-(hexyloxy)phenyl)amine in R6 to the bulkier donor in R7, affect the performance of the DSC?
A2: The research highlights that the size of the donor moiety plays a crucial role in the DSC's performance. The study found that dye R7, incorporating a larger, bulkier donor structure compared to Bis(4-(hexyloxy)phenyl)amine in R6, exhibited superior performance. [] This improvement was linked to several factors:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-endo)-8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine tetrahydrochloride hydrate](/img/structure/B1510361.png)



![4-bromo-2-cyclopropyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1510376.png)
![5-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1510377.png)


![[4-(4-Bromo-1-ethyl-1h-pyrazol-3-yl)phenyl]amine](/img/structure/B1510382.png)



![2-[6-[[Amino-[[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B1510404.png)

